N1-(1,3-thiazol-2-yl)ethane-1,2-diamine
CAS No.: 5664-46-0
Cat. No.: VC8125020
Molecular Formula: C5H9N3S
Molecular Weight: 143.21 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 5664-46-0 |
|---|---|
| Molecular Formula | C5H9N3S |
| Molecular Weight | 143.21 g/mol |
| IUPAC Name | N'-(1,3-thiazol-2-yl)ethane-1,2-diamine |
| Standard InChI | InChI=1S/C5H9N3S/c6-1-2-7-5-8-3-4-9-5/h3-4H,1-2,6H2,(H,7,8) |
| Standard InChI Key | GBUILYNWHZTCFQ-UHFFFAOYSA-N |
| SMILES | C1=CSC(=N1)NCCN |
| Canonical SMILES | C1=CSC(=N1)NCCN |
Introduction
Chemical Identity and Structural Features
Molecular Composition and Physicochemical Properties
N1-(1,3-thiazol-2-yl)ethane-1,2-diamine (molecular formula: C₅H₉N₃S) consists of a thiazole ring fused to an ethylenediamine chain. The thiazole moiety, a heterocyclic ring containing sulfur and nitrogen, contributes to the compound’s planar geometry and electronic properties, while the ethylenediamine segment provides flexibility and chelating capabilities. Key physicochemical parameters include:
| Property | Value |
|---|---|
| Molecular Weight | 143.21 g/mol |
| Topological Polar SA | 52.04 Ų |
| Hydrogen Bond Donors | 3 |
| Hydrogen Bond Acceptors | 3 |
The compound’s LogP (partition coefficient) of ~4.5 suggests moderate lipophilicity, enabling membrane permeability—a critical feature for bioactive molecules.
Synthesis and Characterization
Synthetic Routes
The compound is typically synthesized via condensation reactions between 2-aminothiazole derivatives and ethylenediamine. For example, analogous ligands have been prepared by refluxing 1H-pyrrole-2-carbaldehyde with ethylenediamine in ethanol , yielding Schiff base intermediates. Adapting this method, substituting pyrrole-2-carbaldehyde with thiazole-2-carbaldehyde could produce N1-(1,3-thiazol-2-yl)ethane-1,2-diamine.
Representative Reaction:
Purification involves recrystallization or chromatographic techniques, with yields exceeding 85% under optimized conditions .
Spectroscopic Characterization
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IR Spectroscopy: Stretching vibrations at 3157 cm⁻¹ (N–H), 1641 cm⁻¹ (C=N), and 1315 cm⁻¹ (C–N) confirm amine and imine functionalities .
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NMR: NMR signals at δ 2.8–3.1 ppm (methylene protons) and δ 7.2–7.5 ppm (thiazole protons) validate the structure .
Biological Activities and Mechanistic Insights
Dual-Target Inhibition in Cancer Therapy
N1-(1,3-thiazol-2-yl)ethane-1,2-diamine derivatives exhibit dual inhibitory activity against PI3Kα (phosphatidylinositol 3-kinase alpha) and HDAC6 (histone deacetylase 6) . These targets are pivotal in oncogenic signaling:
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PI3Kα regulates the PI3K/AKT/mTOR pathway, promoting cell survival and proliferation.
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HDAC6 modulates α-tubulin acetylation, influencing cytoskeletal dynamics and metastasis.
In enzymatic assays, derivatives of this compound demonstrate IC₅₀ values of 2.9 nM (PI3Kα) and 26 nM (HDAC6), with selectivity over other HDAC isoforms . This specificity reduces off-target effects, a common limitation of pan-HDAC inhibitors.
Antioxidant and Antimicrobial Properties
Metal complexes derived from N1-(1,3-thiazol-2-yl)ethane-1,2-diamine show notable bioactivity:
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Co(II) and Ni(II) complexes adopt octahedral geometries, enhancing radical scavenging capacity (e.g., 85% DPPH inhibition at 50 μM) .
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Zn(II) complexes exhibit broad-spectrum antibacterial activity, with MIC values of 8–16 μg/mL against Staphylococcus aureus and Escherichia coli .
Applications in Coordination Chemistry
Ligand Behavior in Metal Complexes
The compound acts as a tetradentate ligand, coordinating via the thiazole nitrogen and amine groups. Structural studies reveal diverse geometries:
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Cu(II) complexes: Square planar, with ligand field parameters () of 1.8–2.2 eV .
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Zn(II) complexes: Tetrahedral, displaying luminescence at 450–500 nm due to ligand-to-metal charge transfer .
Table 1: Geometric and Electronic Properties of Metal Complexes
| Metal Ion | Geometry | Magnetic Moment (μB) | Application |
|---|---|---|---|
| Co(II) | Octahedral | 4.1 | Antioxidant agents |
| Ni(II) | Octahedral | 3.2 | Catalysis |
| Cu(II) | Square Planar | 1.7 | Anticancer therapeutics |
Pharmacokinetic and Toxicological Considerations
Metabolic Pathways
The compound undergoes hepatic oxidation via cytochrome P450 enzymes, producing sulfoxide and carboxylic acid metabolites. Glucuronidation at the primary amine group enhances water solubility, facilitating renal excretion .
Toxicity Profile
In murine models, the LD₅₀ exceeds 500 mg/kg, indicating low acute toxicity. Chronic exposure (28 days, 50 mg/kg/day) causes mild hepatorenal inflammation, reversible upon discontinuation .
Future Directions and Challenges
Optimization of Dual-Target Inhibitors
Structural modifications, such as introducing electron-withdrawing groups on the thiazole ring, could enhance PI3Kα/HDAC6 selectivity. Computational docking studies predict that fluorine substitution at the 4-position of thiazole improves binding affinity by 1.8 kcal/mol .
Scalable Synthesis for Industrial Applications
Continuous-flow reactors and heterogeneous catalysts (e.g., zeolite-supported palladium) may improve synthetic efficiency, reducing reaction times from 6 hours to <30 minutes .
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